![molecular formula C22H23FN2O2 B2627893 4-[[4-(4-氟苯基)哌嗪-1-基]甲基]-5,7-二甲基色满-2-酮 CAS No. 849916-20-7](/img/structure/B2627893.png)
4-[[4-(4-氟苯基)哌嗪-1-基]甲基]-5,7-二甲基色满-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The presence of a fluorophenyl group could suggest that this compound has some pharmacological activity, as fluorine is often used in drug design to improve a drug’s stability, selectivity, or potency .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the piperazine ring could make the compound basic, while the fluorophenyl group could increase its lipophilicity . These properties could affect things like the compound’s solubility, stability, and how it behaves in the body .
科学研究应用
合成和结构分析
铁催化合成:Shakhmaev、Sunagatullina 和 Zorin (2016) 的一项研究讨论了氟桂利嗪及其 (Z)-异构体的铁催化合成,展示了该化合物的多功能合成方法。这项研究强调了该化合物在生产具有血管扩张作用并用于治疗偏头痛、眩晕和癫痫的药物中的重要性 氟桂利嗪及其 (Z)-异构体的铁催化合成.
对接研究:Balaraju、Kalyani 和 Laxminarayana (2019) 对类似的哌嗪-1-基-1H-吲唑衍生物进行了合成和对接研究,强调了此类化合物在药物化学中的重要性,因为它们具有新颖的合成和潜在的生物活性 1-(2-氟苯基)-3-(4-((吡啶-2-基)甲基)哌嗪-1-基)-1H-吲唑的合成和对接研究.
生物和治疗应用
抗菌和抗真菌活性:Ostrowska 等人。(2016) 探讨了一系列 5-[4-(4-芳基-1-哌嗪基)丁氧基]香豆素的抗菌和抗真菌活性,阐明了此类化合物的潜在治疗应用。该研究确定了对革兰氏阳性菌和念珠菌属具有显着活性的衍生物,表明该化合物在开发新的抗菌剂中的作用 一系列新的 5-[4-(4-芳基-1-哌嗪基)丁氧基]香豆素的合成和生物筛选.
抗肿瘤活性:Zhong 等人。(2018) 合成了两种肉桂酰胺衍生物,其中一种具有与查询化合物相关的结构,并评估了它们的抗肿瘤活性。他们的研究结果揭示了对谷氨酰胺在 PC12 细胞中诱导的神经毒性的有效活性,以及对脑梗塞的保护作用,展示了该化合物在神经保护和抗肿瘤治疗中的潜力 肉桂酰胺衍生物的合成、晶体结构、Hirshfeld 表面分析和抗缺血活性.
作用机制
Target of Action
The primary target of the compound 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It has been demonstrated that this compound is a novel inhibitor of ENTs, showing more selectivity to ENT2 than to ENT1 .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function . This results in downstream effects on cellular processes that rely on these pathways.
Pharmacokinetics
It has been observed that the compound reduces the maximum rate of uridine uptake in ent1 and ent2 without affecting the michaelis constant (km), indicating that it may have an impact on the bioavailability of these transporters .
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of uridine uptake in ENT1 and ENT2 . This suggests that the compound may affect cellular processes that rely on nucleotide synthesis and adenosine function.
未来方向
Future research on this compound could involve further exploring its synthesis, studying its physical and chemical properties, and investigating its potential uses. For example, if it has pharmacological activity, it could be tested in preclinical and clinical trials to evaluate its efficacy and safety .
生化分析
Biochemical Properties
4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit human equilibrative nucleoside transporters (ENTs), particularly ENT2, more selectively than ENT1 . The presence of the fluorophenyl group in the piperazine ring is essential for its inhibitory effects on ENTs . The compound’s interactions with ENTs involve non-competitive and irreversible inhibition, reducing the maximum velocity (Vmax) of nucleoside uptake without affecting the Michaelis constant (Km) .
Cellular Effects
The effects of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it does not affect cell viability, protein expression, or internalization of ENTs . The compound’s ability to inhibit nucleoside transport can impact nucleotide synthesis, adenosine regulation, and chemotherapy efficacy .
Molecular Mechanism
At the molecular level, 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one exerts its effects through specific binding interactions with biomolecules. The compound’s inhibitory action on ENTs involves binding to a site distinct from conventional inhibitors . Molecular docking analysis has revealed that the binding site of this compound in ENT1 differs from other inhibitors, contributing to its unique inhibitory profile . The presence of halogen substitutes in the fluorophenyl moiety is crucial for its activity .
Temporal Effects in Laboratory Settings
The temporal effects of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound’s inhibitory effects on ENTs are irreversible and non-competitive, indicating that its impact persists over time . Detailed studies on its stability and degradation in various conditions are still needed to fully understand its temporal dynamics.
Dosage Effects in Animal Models
In animal models, the effects of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one vary with different dosages. Studies have shown that the compound’s inhibitory effects on ENTs are dose-dependent, with higher doses leading to more pronounced inhibition . The compound does not affect cell viability, suggesting a favorable safety profile at effective doses
Metabolic Pathways
4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one is involved in metabolic pathways related to nucleoside transport and metabolism. The compound interacts with ENTs, which play a vital role in nucleotide synthesis and adenosine regulation . By inhibiting these transporters, the compound can affect metabolic flux and metabolite levels, potentially influencing various biochemical processes .
Transport and Distribution
The transport and distribution of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one within cells and tissues are mediated by its interactions with ENTs. The compound’s selective inhibition of ENT2 suggests that it may preferentially accumulate in tissues with higher ENT2 expression . Understanding its transport and distribution dynamics is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one is influenced by its interactions with ENTs and other biomolecules. The compound’s ability to inhibit nucleoside transporters suggests that it may localize to cellular compartments involved in nucleotide synthesis and adenosine regulation
属性
IUPAC Name |
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c1-15-11-16(2)22-17(13-21(26)27-20(22)12-15)14-24-7-9-25(10-8-24)19-5-3-18(23)4-6-19/h3-6,11-13H,7-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFRUPMVABLLJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
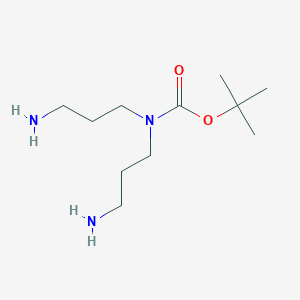

![(2E)-3-[(4-fluoro-3-nitrophenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2627812.png)
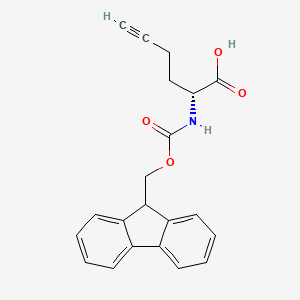
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2627817.png)
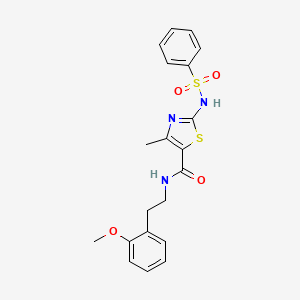
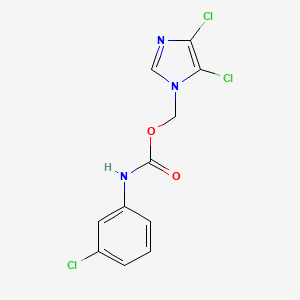
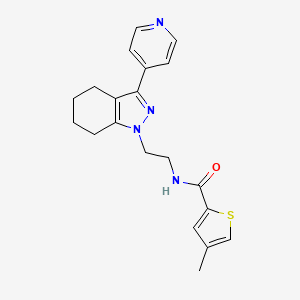
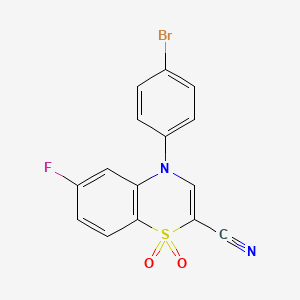
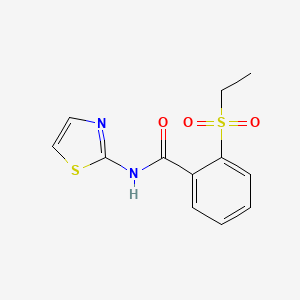
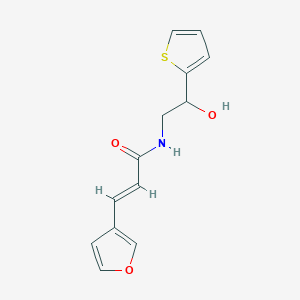
![(E)-4-[3-(butyrylamino)anilino]-4-oxo-2-butenoic acid](/img/structure/B2627831.png)
![3-((4-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2627832.png)

